2-hydrazinyl-6-methoxy-3-methylquinoline
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Overview
Description
2-Hydrazinyl-6-methoxy-3-methylquinoline is an aromatic organic compound belonging to the quinoline family. It has a molecular formula of C11H13N3O and a molar mass of 203.24 g/mol . This compound is notable for its unique chemical structure, which includes a hydrazinyl group, a methoxy group, and a methyl group attached to a quinoline ring. It is widely used in various scientific experiments due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazinyl-6-methoxy-3-methylquinoline typically involves the reaction of 6-methoxy-3-methylquinoline with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The hydrazine hydrate acts as a nucleophile, attacking the quinoline ring to form the hydrazinyl derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-6-methoxy-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazinyl group to other amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Hydrazinyl-6-methoxy-3-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-6-methoxy-3-methylquinoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- 2-Hydrazinyl-6-methoxyquinoline
- 2-Hydrazinyl-3-methylquinoline
- 6-Methoxy-3-methylquinoline
Comparison: 2-Hydrazinyl-6-methoxy-3-methylquinoline is unique due to the presence of all three functional groups (hydrazinyl, methoxy, and methyl) on the quinoline ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methoxy group enhances its solubility and stability, while the hydrazinyl group provides reactive sites for further chemical modifications .
Properties
CAS No. |
1017360-52-9 |
---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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